2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic acid
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Overview
Description
2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic acid is a chemical compound with the molecular formula C19H19O3P It is a derivative of cycloheptene and contains a diphenyl-phosphinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic acid typically involves the reaction of cycloheptene with diphenylphosphine oxide and a carboxylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinoyl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The diphenyl-phosphinoyl group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid
- 2-(Diphenyl-phosphinoyl)-cyclohex-1-enecarboxylic acid
Uniqueness
Compared to similar compounds, 2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic acid has a larger ring size, which can influence its chemical reactivity and interactions with other molecules. This unique structure may provide advantages in specific applications, such as catalysis and material synthesis.
Properties
Molecular Formula |
C20H21O3P |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-diphenylphosphorylcycloheptene-1-carboxylic acid |
InChI |
InChI=1S/C20H21O3P/c21-20(22)18-14-8-3-9-15-19(18)24(23,16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,21,22) |
InChI Key |
ZGBJPADDBFJCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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